4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide
Description
4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide is a complex organic compound that features a bromine atom, a chloro-hydroxyphenyl group, and a benzamide moiety
Properties
IUPAC Name |
4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClN2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(17)6-12(16)13(9)20/h1-7,20H,(H,19,21)/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWTVUQWMKKNQ-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Cl)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-bromobenzoyl chloride with 3-bromo-5-chloro-2-hydroxybenzaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as elastase.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide involves its binding to specific molecular targets, such as enzymes. For example, it has been shown to inhibit elastase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition is often mediated through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
- 4-bromo-N-(3,5-dimethoxyphenyl)benzamide
Uniqueness
4-bromo-N-[(Z)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from other benzamide derivatives that may lack these halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
